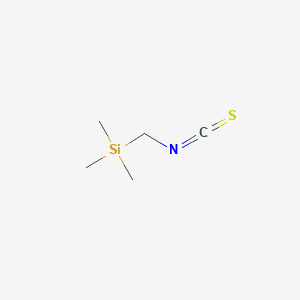
(Isothiocyanatomethyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Isothiocyanatomethyl)trimethylsilane is an organosilicon compound that contains an isothiocyanate group bonded to a trimethylsilyl group. This compound is known for its unique reactivity and is used in various organic synthesis applications. The isothiocyanate group is an analog of the isocyanate group, but with sulfur instead of oxygen, which imparts distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
(Isothiocyanatomethyl)trimethylsilane can be synthesized through the reaction of methyl isothiocyanate with chloro(trimethyl)silane in the presence of lithium diisopropylamide (LDA). The reaction is typically carried out in an ether solution at low temperatures to ensure high yields . The general reaction scheme is as follows:
CH3NCS+ClSi(CH3)3+LDA→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
化学反応の分析
Types of Reactions
(Isothiocyanatomethyl)trimethylsilane undergoes various types of reactions, including:
Substitution Reactions: It can substitute halides on alkyl substrates to form alkyl thiocyanates.
Addition Reactions: It adds across the carbonyl group of aldehydes and substitutes isothiocyanate for ether groups on acetals.
Formation of Heterocycles: It can react with nucleophiles to form thioamide structures, which can undergo further reactions to form heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, acetals, and various nucleophiles. The reactions are typically carried out under mild conditions with phase-transfer catalysts like tetrabutylammonium fluoride .
Major Products
The major products formed from these reactions include alkyl thiocyanates, isothiocyanates, and various heterocyclic compounds .
科学的研究の応用
(Isothiocyanatomethyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of thiocyanates and isothiocyanates.
Polymer Chemistry: It plays a role in the radical polymerization of olefins and cationic polymerization of epoxides.
Medicinal Chemistry: It has been studied for its potential use in targeting aldehyde dehydrogenase (ALDH) in cancer cells, particularly in reducing cisplatin resistance in non-small-cell lung cancer.
作用機序
The mechanism of action of (Isothiocyanatomethyl)trimethylsilane involves its reactivity as an ambident nucleophile. It can react with electrophiles to form thioamide structures, which can further react to form heterocycles . In medicinal applications, it targets ALDH in cancer cells, reducing their resistance to chemotherapy drugs like cisplatin .
類似化合物との比較
Similar Compounds
Trimethylsilyl isothiocyanate: Similar in structure but lacks the methyl group bonded to the nitrogen atom.
(Isothiocyanatomethyl)trimethylgermane: Contains a germanium atom instead of silicon.
(Isothiocyanatomethyl)trimethylstannane: Contains a tin atom instead of silicon.
Uniqueness
(Isothiocyanatomethyl)trimethylsilane is unique due to its specific reactivity and the presence of both isothiocyanate and trimethylsilyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and medicinal chemistry.
特性
分子式 |
C5H11NSSi |
|---|---|
分子量 |
145.30 g/mol |
IUPAC名 |
isothiocyanatomethyl(trimethyl)silane |
InChI |
InChI=1S/C5H11NSSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 |
InChIキー |
SMOMRMSTDHDJHB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


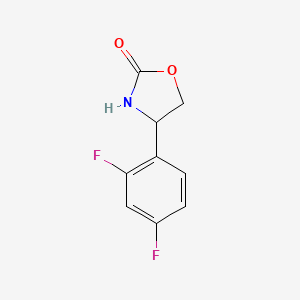
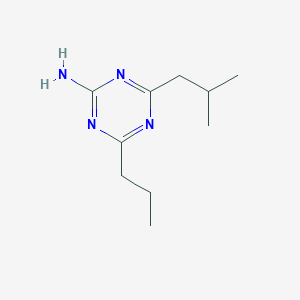
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
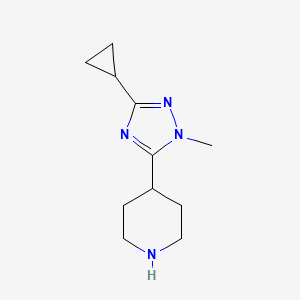


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
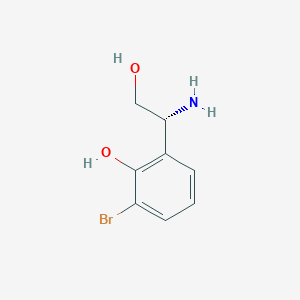
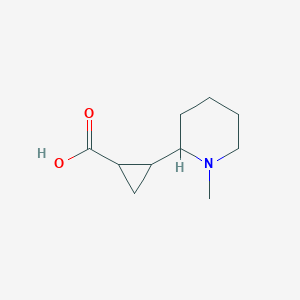
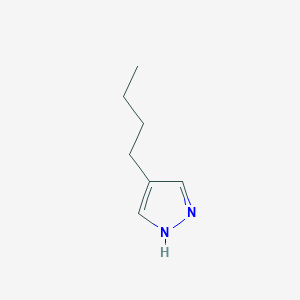
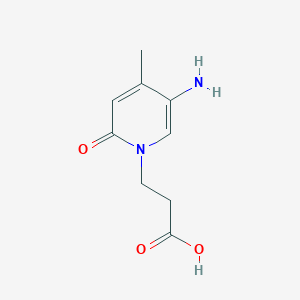
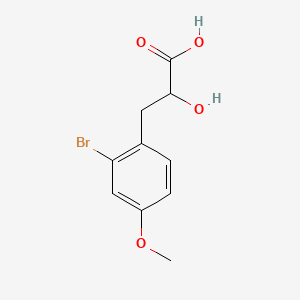
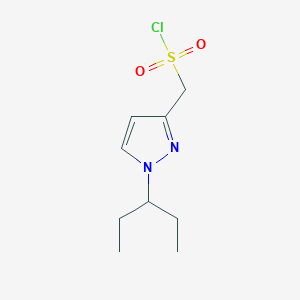
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
